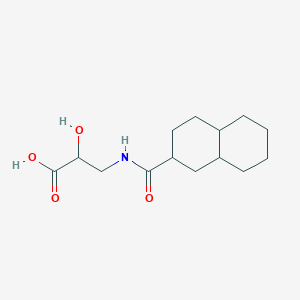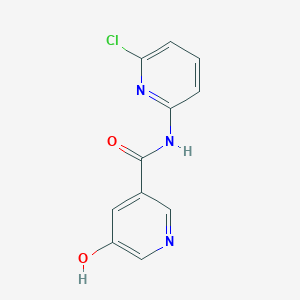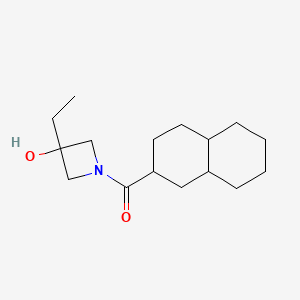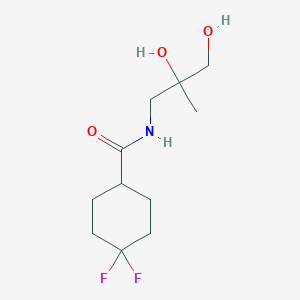![molecular formula C15H20N2O B7627654 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane, also known as MBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MBMD is a member of the benzofuran family of compounds and is structurally similar to benzodiazepines, which are widely used as anxiolytics and sedatives. In
作用機序
The exact mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and seizure activity in the brain. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has a range of biochemical and physiological effects. In animal studies, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to reduce anxiety-like behavior and increase the duration of sleep. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABAergic system and its role in anxiety and seizure disorders. However, one limitation of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its relatively short half-life, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for specific GABA receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane and its potential as a therapeutic agent for anxiety, seizures, and neurodegenerative diseases. Finally, studies are needed to evaluate the safety and efficacy of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane in human clinical trials.
合成法
The synthesis of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane involves a multi-step process that begins with the reaction of 2-methylbenzofuran with formaldehyde to produce a key intermediate. This intermediate is then reacted with ethylenediamine to form the final product, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. The synthesis method has been optimized to produce high yields of pure 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane with minimal impurities.
科学的研究の応用
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety and seizure disorders. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(2-methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-14(11-17-9-4-7-16-8-10-17)13-5-2-3-6-15(13)18-12/h2-3,5-6,16H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAGPQAVFKJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)




![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)

![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)